Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate
Description
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate (CAS: 7195-47-3) is a multifunctional organic compound with a benzene core substituted by four oxiranylmethyl ester groups. It is synthesized with high purity (98–99%) and serves as a critical intermediate in pharmaceuticals and organic synthesis. The oxiranylmethyl (epoxypropyl) groups confer reactivity, enabling crosslinking in polymer chemistry or derivatization in drug synthesis. Major suppliers include Zibo Hangyu Biotechnology and Dayang Chem, with applications emphasizing its role in epoxy-based reactions.
Properties
CAS No. |
7195-47-3 |
|---|---|
Molecular Formula |
C22H22O12 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
tetrakis(oxiran-2-ylmethyl) benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C22H22O12/c23-19(31-7-11-3-27-11)15-1-16(20(24)32-8-12-4-28-12)18(22(26)34-10-14-6-30-14)2-17(15)21(25)33-9-13-5-29-13/h1-2,11-14H,3-10H2 |
InChI Key |
IJTDINJRSNQFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC(=C(C=C2C(=O)OCC3CO3)C(=O)OCC4CO4)C(=O)OCC5CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with epichlorohydrin in the presence of a base . The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired product under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes . The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product . The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The oxiranylmethyl groups can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxiranylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxiranylmethyl groups yields diols, while reduction of the carboxylate groups produces alcohols or aldehydes .
Scientific Research Applications
Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate involves its interaction with various molecular targets and pathways . The oxiranylmethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzene-1,2,4,5-tetracarboxylate derivatives arises from variations in substituents. Below is a detailed comparison:
Tetrakis(butyl) Benzene-1,2,4,5-tetracarboxylate
- Structure : Four butyl ester groups.
- Higher lipophilicity (LogP = 6.76) compared to the oxiranylmethyl derivative, favoring compatibility with hydrophobic polymers.
- Applications : Primarily used in plasticizers for polymers due to its low volatility and stability.
Benzene-1,2,4,5-tetracarboxylate (BTEC4−)
- Structure : Parent carboxylate anion (C10H4O8^4−).
- Key Properties: Acts as a rigid, tetrahedral linker in metal-organic frameworks (MOFs), forming 3D porous structures with Cu(II) or other metal nodes. Channels accommodate templates like hexane-1,6-diammonium, enabling applications in gas storage or catalysis.
- Applications : MOF construction for adsorption, catalysis, and ion exchange.
Tetrakis(2-ethylhexyl) Benzene-1,2,4,5-tetracarboxylate
- Structure : Bulky 2-ethylhexyl ester groups.
- Applications : Specialty plasticizers for high-performance polymers requiring thermal stability.
Tetrakis(N-benzimidazoliummethyl) Benzene Salts
- Structure : Benzene core substituted with benzimidazolium groups.
- Key Properties :
- Applications : Catalysis in organic synthesis, contrasting with the epoxy-based reactivity of the oxiranylmethyl derivative.
Data Table: Comparative Analysis of Benzene-1,2,4,5-tetracarboxylate Derivatives
Research Findings and Functional Insights
- Reactivity : The oxiranylmethyl derivative’s epoxy groups enable crosslinking in epoxy resins, while alkylated derivatives (butyl, ethylhexyl) enhance polymer flexibility.
- MOF Performance : BTEC4− forms stable frameworks with Cu(II), but steric substituents (e.g., oxiranylmethyl) may limit porosity, highlighting a trade-off between functionality and structural integrity.
- Catalysis vs. Plasticization : Benzimidazolium salts prioritize electronic effects for catalysis, whereas alkyl/oxiranylmethyl derivatives focus on physical compatibility in materials.
Q & A
Q. What are the standard synthetic routes for Tetrakis(oxiranylmethyl) benzene-1,2,4,5-tetracarboxylate, and how is purity validated in academic settings?
The compound is typically synthesized via esterification of benzene-1,2,4,5-tetracarboxylic acid with oxiranylmethyl groups under controlled conditions. Key steps include:
- Reaction optimization : Use of catalysts (e.g., p-toluenesulfonic acid) and anhydrous solvents to minimize side reactions.
- Purification : Column chromatography or recrystallization to achieve ≥98% purity (as reported by suppliers) .
- Validation : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and elemental analysis to verify stoichiometry. X-ray crystallography (e.g., SHELXTL software) can resolve molecular packing and stereochemistry .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- Spectroscopy : ¹H NMR (δ 3.5–4.5 ppm for epoxy protons) and FT-IR (C=O stretch at ~1720 cm⁻¹) confirm functional groups.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with symmetry codes (e.g., space group P1) resolves bond angles (e.g., C1—O1—C2—C3 ≈ 104.7°) and intermolecular interactions. Data refinement using SHELXL97 ensures accuracy .
Q. How can researchers address discrepancies in reported thermal stability data for this compound?
Conflicting TGA/DSC results may arise from varying experimental conditions:
- Method standardization : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).
- Sample preparation : Ensure consistent crystallinity (amorphous vs. crystalline phases affect decomposition pathways).
- Cross-validation : Compare with computational models (e.g., DFT for thermal degradation pathways) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of epoxy groups in crosslinking applications?
The oxirane rings undergo nucleophilic ring-opening reactions, influenced by:
- Catalysts : Tertiary amines or Lewis acids (e.g., BF₃) accelerate epoxy-amine or epoxy-anhydride crosslinking.
- Kinetics : Monitor via in-situ FT-IR (disappearance of epoxy C-O-C peak at ~850 cm⁻¹) or rheometry to track gelation times.
- Side reactions : Competing hydrolysis under humid conditions requires anhydrous synthesis environments .
Q. How can computational chemistry predict the electronic structure and polymerization behavior of this compound?
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and charge distribution.
- Molecular dynamics (MD) : Simulate crosslinking density and glass transition temperature (Tg) in polymer networks.
- Docking studies : Assess binding affinity with biomolecules for drug-delivery applications .
Q. What strategies resolve contradictions in crystallographic data interpretation for derivatives of this compound?
Discrepancies in bond lengths/angles (e.g., Dy—O distances varying by ±0.1 Å) may arise from:
- Data quality : Ensure high-resolution (<1.0 Å) SCXRD data and refine using anisotropic displacement parameters.
- Symmetry considerations : Apply correct space group assignments (e.g., P2₁/c vs. C2/c) to avoid misindexing .
Q. How can researchers optimize this compound’s performance in stimuli-responsive materials?
- Functionalization : Introduce fluorophores (e.g., biphenyl groups) via Suzuki coupling for optical sensing.
- pH/thermal responsiveness : Modify carboxylate groups with pH-sensitive moieties (e.g., tertiary amines) or thermoresponsive polymers (e.g., PNIPAM) .
Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Membrane technologies : Employ enantioselective membranes (e.g., cyclodextrin-functionalized) for large-scale separation .
Methodological Guidelines
- Experimental Design : Always include control reactions (e.g., uncatalyzed esterification) to benchmark yields.
- Data Interpretation : Cross-reference spectral data with databases (SciFinder, Reaxys) to validate assignments .
- Theoretical Frameworks : Link studies to polymer chemistry or coordination chemistry theories (e.g., Flory-Huggins for crosslinking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
